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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tambulin, a flavonol found in plants such as Zanthoxylum armatum, has garnered significant

interest within the scientific community due to its potential therapeutic properties.[1] Its

chemical structure, 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, provides

a foundation for its biological activity. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, characterization, and further development in

pharmaceutical applications. This guide provides a detailed overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tambulin, complete

with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Tambulin
The following tables summarize the key spectroscopic data obtained for Tambulin.

Table 1: NMR Spectroscopic Data for Tambulin
While specific ¹H and ¹³C NMR data with complete assignments of chemical shifts,

multiplicities, and coupling constants for Tambulin are not readily available in the public

domain, the literature confirms that these analyses have been performed. Structural elucidation

of Tambulin isolated from Zanthoxylum armatum was achieved using ¹H-NMR and ¹³C-NMR

(BB and DEPT) spectroscopy.[1] For researchers requiring these specific data points for
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comparative analysis, referencing the primary literature from phytochemical studies of

Zanthoxylum armatum is recommended.

¹H NMR Data ¹³C NMR Data

Data not available in the searched resources. Data not available in the searched resources.

Table 2: IR Spectroscopic Data for Tambulin
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule.

Frequency (cm⁻¹) Assignment

3327 O-H stretching (hydroxyl groups)

1651 C=O stretching (ketone of the chromen-4-one)

1556 C=C stretching (aromatic ring)

Source: Mushtaq et al., 2019[1]

Table 3: Mass Spectrometry Data for Tambulin
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

a compound, aiding in its structural confirmation.

Technique m/z Value Interpretation

HREI-MS 344.0906
[M]⁺ (Calculated for C₁₈H₁₆O₇

= 344.0896)

EI-MS 344 [M]⁺

EI-MS 329 Base Peak

QToF-ESI-MS/MS See Fragmentation Diagram Fragmentation Pattern

Source: Mushtaq et al., 2019[1]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments typically

employed for the analysis of flavonoids like Tambulin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard NMR sample is prepared by dissolving approximately 10 mg

of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆). The solution should be free of any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons.

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR

spectra like COSY, HSQC, and HMBC to aid in the complete assignment of proton and

carbon signals. Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

commonly used. A small amount of the sample is finely ground with spectroscopic grade KBr

and pressed into a thin, transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrophotometer.

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400

cm⁻¹). The resulting spectrum shows the absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol

or acetonitrile, to a low concentration.
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Instrumentation: High-resolution mass spectrometry is often performed using techniques like

Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer such

as a Time-of-Flight (TOF) or Quadrupole.

Data Acquisition: For HREI-MS, the instrument provides a high-resolution mass of the

molecular ion, which is crucial for determining the elemental composition. In tandem MS

(MS/MS) experiments, the molecular ion is isolated and fragmented to produce a

characteristic fragmentation pattern that provides structural information.

Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like Tambulin.
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Workflow for Spectroscopic Analysis of Tambulin
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Caption: General workflow for the isolation and spectroscopic characterization of Tambulin.
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Mass Fragmentation Pattern of Tambulin
The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that is

invaluable for its structural identification. The following diagram illustrates the key fragment ions

observed for Tambulin in QToF-ESI-MS/MS analysis.

Mass Fragmentation Pathway of Tambulin
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Caption: Proposed mass fragmentation pathway of protonated Tambulin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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